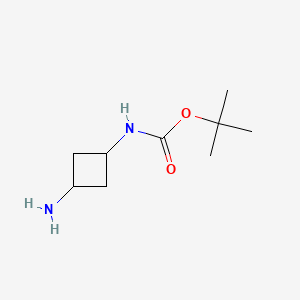

tert-Butyl (3-aminocyclobutyl)carbamate

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

tert-butyl N-(3-aminocyclobutyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O2/c1-9(2,3)13-8(12)11-7-4-6(10)5-7/h6-7H,4-5,10H2,1-3H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPDOEOOBYOABCJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CC(C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1212395-34-0, 1090904-48-5, 871014-19-6 | |

| Record name | real- TERT-BUTYL N-(3-AMINOCYCLOBUTYL)CARBAMATE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | tert-butyl N-(3-aminocyclobutyl)carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | rac-tert-butyl N-[(1r,3r)-3-aminocyclobutyl]carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

The Cyclobutane Scaffold: a Gem in Organic and Medicinal Chemistry

The cyclobutane (B1203170) ring, once considered a mere curiosity of strained ring systems, has emerged as a significant structural motif in the fields of organic synthesis and medicinal chemistry. Its incorporation into molecular design is driven by a unique combination of conformational rigidity and three-dimensional character, which can profoundly influence the biological activity and pharmacokinetic properties of a molecule.

The puckered nature of the cyclobutane ring allows for the precise spatial arrangement of substituents, offering a level of conformational restriction that is highly sought after in drug design. This rigidity can lock a molecule into a bioactive conformation, enhancing its binding affinity and selectivity for a specific biological target. Furthermore, the introduction of a cyclobutane moiety can improve a compound's metabolic stability by blocking sites susceptible to enzymatic degradation. In organic synthesis, the strained nature of the cyclobutane ring also makes it a versatile intermediate for various ring-opening and rearrangement reactions, providing access to a diverse array of more complex structures.

The Indispensable Tert Butoxycarbonyl Boc Protecting Group

In the multi-step synthesis of complex molecules, particularly those containing multiple reactive functional groups, the use of protecting groups is a fundamental strategy. The tert-butoxycarbonyl (Boc) group is one of the most widely employed protecting groups for amines due to its reliability and mild removal conditions.

The Boc group is typically introduced by reacting an amine with di-tert-butyl dicarbonate (B1257347) (Boc anhydride). This reaction effectively masks the nucleophilicity and basicity of the amine, preventing it from participating in unwanted side reactions during subsequent synthetic transformations. The true utility of the Boc group lies in its acid-labile nature. It can be readily cleaved under mild acidic conditions, such as with trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent, to regenerate the free amine. This orthogonality allows for the selective deprotection of the Boc-protected amine in the presence of other protecting groups that are sensitive to different conditions (e.g., base-labile or hydrogenation-labile groups), a crucial aspect in the synthesis of complex pharmaceuticals and natural products.

Academic Research Trajectories for Tert Butyl 3 Aminocyclobutyl Carbamate

Construction of the Cyclobutyl Carbamate Core

The formation of the central cyclobutane ring bearing both a primary amine and a tert-butoxycarbonyl (Boc)-protected amine is a key challenge addressed by several synthetic strategies.

Direct Synthetic Routes and Optimization Strategies

A prevalent direct route to this compound involves the reductive amination of a ketone precursor. This method is efficient for producing the cis-isomer of the target compound. The starting material for this process is typically tert-butyl (3-oxocyclobutyl)carbamate.

The reductive amination is carried out using a source of ammonia (B1221849) and a reducing agent. Common reducing agents for this transformation include sodium cyanoborohydride or sodium triacetoxyborohydride (B8407120). These reagents are favored due to their mild nature, which helps in preserving the acid-labile tert-butoxycarbonyl (Boc) protecting group. Optimization of this reaction often involves adjusting the reaction conditions such as solvent, temperature, and the specific combination of ammonia source and reducing agent to maximize the yield and purity of the desired product.

| Ammonia Source | Reducing Agent | Key Considerations |

|---|---|---|

| Ammonia in a suitable solvent (e.g., methanol) | Sodium cyanoborohydride (NaBH3CN) | Effective but requires careful handling due to the toxicity of cyanide byproducts. |

| Ammonium (B1175870) acetate | Sodium triacetoxyborohydride (STAB) | A milder and often preferred alternative to cyanoborohydride-based reagents. |

Stereoselective Synthesis of cis- and trans-Isomers

The relative stereochemistry of the two amino groups on the cyclobutane ring is crucial for the biological activity of derivatives of this compound. Consequently, methods for the stereoselective synthesis of both cis- and trans-isomers have been developed.

The reductive amination of tert-butyl (3-oxocyclobutyl)carbamate generally leads to the formation of the cis-isomer as the major product. The stereoselectivity of this reaction is influenced by the steric hindrance of the Boc-protected amine, which directs the incoming nucleophile to the opposite face of the ring.

The synthesis of the trans-isomer often requires a multi-step approach involving a stereochemical inversion. A common strategy begins with the stereoselective reduction of tert-butyl (3-oxocyclobutyl)carbamate to the corresponding cis-3-(tert-butoxycarbonylamino)cyclobutanol. This alcohol can then undergo a Mitsunobu reaction with a phthalimide (B116566) or a similar nitrogen nucleophile. The Mitsunobu reaction proceeds with an inversion of stereochemistry, leading to the trans-configuration. Subsequent deprotection of the nitrogen nucleophile yields the desired trans-3-aminocyclobutanol derivative, which can then be further functionalized if necessary. A patented method describes the synthesis of trans-3-aminocyclobutanol starting from cis-3-dibenzylaminocyclobutanol, which undergoes a Mitsunobu reaction to invert the stereocenter, followed by hydrolysis and debenzylation. google.com

Application of Curtius Rearrangement in Carbamate Formation

The Curtius rearrangement is a powerful tool for the conversion of carboxylic acids into carbamates, including Boc-protected amines. nih.govorganic-chemistry.org This reaction proceeds through an acyl azide (B81097) intermediate, which rearranges to an isocyanate that can be trapped by an alcohol, such as tert-butanol, to form the corresponding carbamate. nih.govorganic-chemistry.org

In the context of synthesizing this compound, a suitable starting material would be a 3-(protected amino)cyclobutanecarboxylic acid. For instance, a process has been described starting from 3-oxocyclobutanecarboxylic acid. google.com This starting material can be subjected to a Curtius rearrangement in the presence of diphenyl phosphorazidate (DPPA) and tert-butanol. This in-situ formation of the acyl azide, followed by rearrangement and trapping with tert-butanol, yields tert-butyl (3-oxocyclobutyl)carbamate, a key intermediate for the synthesis of the target molecule via reductive amination. google.com The Curtius rearrangement is known for its tolerance of various functional groups and generally proceeds with retention of stereochemistry at the migrating carbon. nih.gov

| Step | Description | Common Reagents |

|---|---|---|

| 1. Acyl Azide Formation | The carboxylic acid is converted to an acyl azide. | Diphenyl phosphorazidate (DPPA), sodium azide with an activating agent. |

| 2. Rearrangement | The acyl azide undergoes thermal or photochemical rearrangement to an isocyanate with the loss of nitrogen gas. | Heat or UV light. |

| 3. Trapping | The isocyanate is trapped with an alcohol to form the carbamate. | tert-butanol for Boc-carbamates. |

Carbamoylation and Amination Approaches

Direct carbamoylation of a suitable precursor is another viable strategy. For instance, starting from 3-aminocyclobutanol, one could envision a selective carbamoylation of the amino group. However, controlling the selectivity between the amino and hydroxyl groups can be challenging.

Alternatively, a more controlled approach would involve the selective protection of one of the amino groups of a 1,3-diaminocyclobutane derivative. While not a direct construction of the core, this functional group manipulation is crucial for synthesizing the target compound from a more symmetrical precursor. General methods for the carbamoylation of amines often involve the use of reagents like di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base.

Functional Group Interconversions and Post-Synthetic Derivatization

Once the core structure of this compound is established, further modifications often involve the selective manipulation of the protecting groups.

Selective Deprotection of the tert-Butoxycarbonyl Group

The selective deprotection of one of the two amine functionalities in a di-Boc protected 1,3-diaminocyclobutane, or the selective deprotection of the Boc group in the presence of other acid-sensitive groups, is a critical step in many synthetic applications.

Given that this compound has a free amino group and a Boc-protected amino group, the focus is often on the selective removal of the Boc group in a subsequent synthetic step. However, in cases where a di-Boc protected precursor is used, selective mono-deprotection becomes paramount.

Several methods have been developed for the selective mono-Boc protection of diamines, which can be conceptually applied in reverse for selective deprotection. scielo.org.mxresearchgate.net One common strategy for selective mono-protection involves the use of one equivalent of an acid, such as HCl, to protonate one of the amino groups, rendering it less nucleophilic. scielo.org.mx The remaining free amino group can then be selectively protected. This principle can be adapted for selective deprotection by carefully controlling the stoichiometry of the acid used for cleavage.

For the selective deprotection of a Boc group in the presence of other acid-sensitive functionalities, various mild acidic conditions have been developed. These include the use of acids like trifluoroacetic acid (TFA) in controlled amounts and at low temperatures, or the use of solid-supported acids to moderate the reactivity. The choice of solvent can also play a crucial role in achieving selectivity.

| Method | Description | Key Considerations |

|---|---|---|

| Stoichiometric Acid Addition | Careful addition of a strong acid (e.g., HCl, TFA) can achieve selective deprotection of one of two Boc groups based on subtle differences in reactivity. | Requires precise control of stoichiometry and reaction conditions. |

| Mono-protonation Strategy | In the context of protecting a diamine, one amine is protonated to deactivate it towards Boc₂O, allowing for mono-protection of the other. | This principle can guide selective deprotection strategies. scielo.org.mx |

| Flow Chemistry | Can be used for the mono-Boc protection of diamines by controlling reagent ratios and reaction times, suggesting its potential for selective deprotection as well. | Offers precise control over reaction parameters. |

Amine Alkylation and Acylation Reactions

The presence of a primary amino group in this compound allows for a variety of functionalization reactions, primarily through N-alkylation and N-acylation. These transformations are fundamental in constructing more complex molecules, enabling the exploration of structure-activity relationships in drug discovery.

N-Alkylation Reactions

The nucleophilic nature of the primary amine facilitates its reaction with alkylating agents, typically alkyl halides, to form secondary and tertiary amines. However, a significant challenge in the N-alkylation of primary amines is controlling the extent of alkylation, as the resulting secondary amine is often more nucleophilic than the starting primary amine, leading to overalkylation and the formation of tertiary amines or even quaternary ammonium salts.

To achieve selective mono-alkylation, specific strategies can be employed. One such approach involves phase-transfer catalysis (PTC). For instance, the alkylation of a related tert-butyl carbamate derivative has been successfully carried out using dimethyl sulfate (B86663) as the alkylating agent in the presence of a phase-transfer catalyst like tetrabutylammonium (B224687) bromide and a base such as potassium hydroxide. google.com This method can provide a pathway to selectively introduce a single alkyl group onto the nitrogen atom.

Another advanced strategy for the conversion of carbamate-protected secondary amines to tertiary amines is through "extrusive alkylation". nih.gov This method involves the reaction of a carbamate with trimethylsilyl (B98337) iodide (TMSI), which facilitates the extrusion of carbon dioxide and subsequent N-alkylation in a one-pot procedure. nih.gov This approach is noted for its broad substrate scope and tolerance of various functional groups. nih.gov

N-Acylation Reactions

N-acylation of the primary amine in this compound to form an amide bond is a more controlled and widely used transformation. This reaction is typically high-yielding and avoids the issue of over-reaction seen in alkylation. Common acylating agents include acyl chlorides, anhydrides, or carboxylic acids activated by coupling agents.

A well-established method for amide bond formation involves the use of coupling agents such as 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI) in conjunction with an additive like 1-hydroxybenzotriazole (B26582) (HOBt). nih.govresearchgate.net This methodology has been successfully applied to the synthesis of a series of tert-butyl 2-(substituted benzamido)phenylcarbamate derivatives from the corresponding Boc-protected diamine. nih.govresearchgate.net The reaction proceeds by activating the carboxylic acid, which is then susceptible to nucleophilic attack by the primary amine, leading to the formation of the desired amide. The general conditions for such a reaction are outlined in the table below.

Table 1: Representative Conditions for N-Acylation of a Boc-Protected Amine

| Parameter | Value |

|---|---|

| Amine Substrate | tert-butyl (2-aminophenyl)carbamate |

| Acylating Agent | Substituted Benzoic Acid |

| Coupling Agent | EDCI |

| Additive | HOBt |

| Base | Diisopropylethylamine (DIPEA) |

| Solvent | N,N-Dimethylformamide (DMF) |

| Temperature | 0 °C to Room Temperature |

| Reference | nih.gov |

This approach is highly versatile, allowing for the introduction of a wide array of substituents through the choice of carboxylic acid, thereby enabling the generation of diverse chemical libraries for screening purposes.

Modifications of the Cyclobutyl Ring System

The modification of the cyclobutyl ring in this compound and its derivatives offers a pathway to introduce conformational constraints and explore new chemical space. The inherent strain of the cyclobutane ring influences its reactivity and three-dimensional structure, making it an attractive scaffold in medicinal chemistry. nih.gov

Synthetic strategies for modifying the cyclobutyl ring can be broadly categorized into two approaches: utilization of pre-functionalized cyclobutane precursors or direct modification of the existing cyclobutane ring.

Synthesis from Substituted Precursors

A common and effective method to obtain derivatives of this compound with substituents on the ring is to begin the synthesis with an already modified cyclobutane starting material. For example, the synthesis of tert-butyl cis-N-(3-aminocyclobutyl)carbamate can be achieved via the reductive amination of tert-butyl (3-oxocyclobutyl)carbamate. By applying this logic, one can synthesize various ring-substituted analogues by starting with the appropriately substituted 3-oxocyclobutylcarbamate.

The following table illustrates a general synthetic step for the formation of the aminocyclobutane core, which can be adapted using substituted precursors.

Table 2: Synthesis of the Aminocyclobutane Core via Reductive Amination

| Starting Material | Reagent | Product | Key Transformation |

|---|---|---|---|

| tert-Butyl (3-oxocyclobutyl)carbamate | Reducing Agent (e.g., Sodium Triacetoxyborohydride) & Ammonia Source | tert-Butyl (3-aminocyclobutyl)carbamate | Ketone to Amine |

| Reference |

This precursor-based approach allows for the introduction of substituents at various positions on the cyclobutyl ring, provided the corresponding substituted cyclobutanone (B123998) is accessible.

Direct Ring Modifications

Direct chemical modifications on the cyclobutane ring of a pre-formed aminocyclobutane derivative are less common but offer a route for late-stage functionalization. Such transformations require careful consideration of the reactivity of the existing functional groups.

While specific examples of direct modification on this compound are not extensively detailed in the provided search context, general principles of cyclobutane chemistry can be considered. For instance, the introduction of unsaturation to form a cyclobutene (B1205218) derivative could open up possibilities for further reactions like cycloadditions. researchgate.net Highly stereoselective cyclopropanation of chiral cyclobutyl dehydro amino acids has been achieved, indicating that with an appropriate unsaturated precursor, further complexity can be introduced onto the cyclobutane scaffold. doi.org However, such transformations would likely require protection of both amino groups and careful selection of reaction conditions to avoid ring-opening or other side reactions. The strain energy of the cyclobutane ring makes it susceptible to ring-opening under certain catalytic conditions, a factor that must be managed during synthetic design. nih.govepfl.ch

This compound as a Versatile Building Block

The utility of this compound stems from its identity as a mono-protected 1,3-diaminocyclobutane. This arrangement allows it to serve as a synthetic linchpin, connecting different molecular fragments through sequential reactions at its two distinct nitrogen centers. An efficient synthesis for both the cis- and trans-isomers of this compound has been developed, making multigram quantities accessible for research and development. researchgate.netdntb.gov.ua This accessibility has paved the way for its use in various synthetic applications.

One of the most significant applications of this building block is in the synthesis of complex nitrogen-containing heterocyclic systems, which are prevalent in pharmaceuticals. The free amino group can act as a nucleophile, attacking an electrophilic center to form a new heterocyclic ring or to append the cyclobutane scaffold to an existing one.

A notable example is its use in the synthesis of Janus kinase (JAK) inhibitors. nih.gov JAK inhibitors are a class of drugs that target the JAK-STAT signaling pathway, which is implicated in various autoimmune diseases. google.com In a patented synthetic route, (cis)-tert-butyl (3-aminocyclobutyl)carbamate is reacted with a 4-chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile intermediate. nih.gov In this nucleophilic aromatic substitution reaction, the primary amine of the cyclobutane derivative displaces the chlorine atom on the pyrrolopyridine core, a key nitrogen-containing heterocycle. This reaction directly incorporates the aminocyclobutyl moiety into the final structure of the potent therapeutic agent.

Table 1: Synthesis of a JAK Inhibitor Intermediate

| Reactant 1 | Reactant 2 | Reagent | Product |

|---|---|---|---|

| (cis)-tert-butyl(3-aminocyclobutyl)carbamate | 4-chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile | DIPEA in NMP | tert-butyl (3-((5-cyano-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)amino)cyclobutyl)carbamate |

Data sourced from patent KR20210134738A. nih.gov

While direct evidence of this compound being an intermediate in the de novo assembly of polycyclic ring systems is limited in readily available literature, its structural motif is integral to certain complex polycyclic molecules. The rigid cyclobutane core can serve as an anchor point around which other rings are constructed. For instance, the synthesis of 6-amino-3-azaspiro[3.3]heptane derivatives, which are polycyclic structures containing two fused four-membered rings, starts from precursors that establish the cyclobutane core first. researchgate.netdntb.gov.ua Mono-protected diamines like this compound are key intermediates in the synthetic strategies for such spirocyclic systems, which are of significant interest in medicinal chemistry for their novel three-dimensional shapes. researchgate.netdntb.gov.ua

The incorporation of constrained amino acid surrogates is a common strategy in the design of peptide mimetics to enforce specific conformations and improve metabolic stability. The cyclobutane scaffold of this compound makes it an attractive candidate for creating conformationally restricted peptide analogs. Although specific examples detailing the direct use of this compound are not extensively documented in peer-reviewed literature, the synthesis of chiral cyclobutane-containing C3-symmetric peptide dendrimers has been reported. researchgate.netmdpi.com These complex structures utilize cyclobutane derivatives as a core scaffold to which peptide chains are attached, highlighting the potential of the underlying cyclobutane diamine structure in peptidomimetic design.

Utilization as a Chiral Building Block in Asymmetric Synthesis

The use of enantiomerically pure building blocks is fundamental to modern asymmetric synthesis, particularly in the development of chiral drugs. While the synthesis of racemic cis- and trans-tert-butyl (3-aminocyclobutyl)carbamate is well-established, information regarding the applications of its specific enantiomers in asymmetric synthesis is not widely reported in the current body of scientific literature. The following sections represent potential, though not yet broadly documented, areas of application for chiral versions of this compound.

Theoretically, employing an enantiomerically pure form of this compound, such as the (1R,3S) or (1S,3R) isomer, would allow for the direct installation of a stereochemically defined cyclobutane unit into a target molecule. The fixed stereochemistry of the substituents on the cyclobutane ring would serve as a control element, influencing the spatial orientation of groups in the final product and potentially directing the stereochemical outcome of subsequent reactions at other sites in the molecule.

A chiral, non-racemic this compound could be utilized in diastereoselective reactions. For example, the reaction of the free amine with a chiral electrophile could proceed with facial selectivity dictated by the existing stereocenters on the cyclobutane ring. This would result in the preferential formation of one diastereomer over another. Similarly, the chiral environment provided by the cyclobutane scaffold could influence the approach of reagents in enantioselective transformations on other parts of the molecule, although such applications remain a prospective area of research.

Medicinal Chemistry and Biological Activity Investigations

Integration into Drug Discovery and Development Programs

The unique structural features of tert-Butyl (3-aminocyclobutyl)carbamate make it a valuable intermediate in the synthesis of complex molecules for pharmaceutical development. Its conformationally restricted cyclobutane (B1203170) ring allows for the precise spatial arrangement of pharmacophoric groups, which can lead to improved binding affinity and selectivity for biological targets.

This compound serves as a crucial starting material for the synthesis of more complex diamine structures that are pivotal in the construction of various therapeutic agents. A key synthetic application involves its use in the preparation of potent and selective inhibitors of Phosphodiesterase 10A (PDE10A). The synthesis involves the reductive amination of tert-butyl (3-oxocyclobutyl)carbamate, followed by further modifications to yield novel imidazo[4,5-b]pyridines. nih.gov

Another significant application is in the development of Janus kinase (JAK) inhibitors. The cis-isomer of this compound is reacted with a substituted pyrrolo[2,3-b]pyridine core to generate potent JAK inhibitors, which are under investigation for the treatment of inflammatory and autoimmune diseases. google.com

Below is a table summarizing the role of this compound as a pharmaceutical intermediate:

| Target Enzyme | Resulting Inhibitor Class | Therapeutic Area |

| Phosphodiesterase 10A (PDE10A) | Imidazo[4,5-b]pyridines | Schizophrenia |

| Janus Kinase (JAK) | Pyrrolo[2,3-b]pyridine derivatives | Inflammatory and Autoimmune Diseases |

The cyclobutane moiety of this compound provides a rigid scaffold that is increasingly utilized in drug design to create molecules with improved pharmacological properties. pharmablock.com This three-dimensional fragment is considered an attractive alternative to more traditional, often planar, aromatic scaffolds. nih.gov The constrained nature of the cyclobutane ring can lead to enhanced metabolic stability and better physicochemical properties in drug candidates. nih.gov

The 1,3-diamine functionality derived from this compound allows for the introduction of two distinct substituents with well-defined spatial orientations. This is particularly advantageous in fragment-based drug discovery (FBDD), where the cyclobutane core can serve as a central scaffold with accessible growth vectors for chemical elaboration. nih.govresearchgate.net This approach facilitates the optimization of initial fragment hits into potent lead compounds.

Biological Target Interaction Studies

The incorporation of the cyclobutane scaffold from this compound into drug candidates has prompted detailed studies into their interactions with biological targets.

While detailed mechanistic studies for a wide range of enzymes are still emerging, the investigation of PDE10A inhibitors derived from this compound has provided valuable insights. These compounds have been shown to be potent and selective inhibitors of the PDE10A enzyme. nih.gov The development of such selective inhibitors is crucial for understanding the specific roles of different enzyme isoforms in cellular signaling pathways.

X-ray crystallography studies of inhibitors containing the cyclobutane scaffold have revealed key binding interactions within the enzyme's active site. In the case of PDE10A inhibitors, the cyclobutane ring acts as a rigid linker, positioning the key interacting moieties for optimal engagement with the target protein. This structural understanding is vital for the rational design of next-generation inhibitors with improved potency and selectivity. nih.govmdpi.com The defined stereochemistry of the 1,3-disubstituted cyclobutane core allows for a precise fit into the binding pocket, minimizing off-target effects.

The development of specific enzyme inhibitors is a cornerstone of modern drug discovery. The unique topology of the cyclobutane scaffold makes it an interesting candidate for the design of highly selective inhibitors.

While the direct application of this compound in the development of AKT inhibitors or allosteric modulators is not yet extensively documented in publicly available research, the principles of scaffold-based design suggest its potential in this area. The rigid nature of the cyclobutane ring could be exploited to design molecules that bind to allosteric sites, inducing conformational changes that modulate enzyme activity. The development of AKT inhibitors is an active area of research, with various scaffolds being explored to achieve isoform selectivity and potent inhibition. nih.govdrugbank.com The incorporation of a cyclobutane moiety could offer a novel approach to achieving these goals by providing a unique three-dimensional architecture that can be tailored to fit specific binding pockets.

The following table outlines the inhibitory activity of a representative compound derived from a cyclobutane scaffold against different AKT isoforms, illustrating the potential for developing selective inhibitors.

| Kinase Isoform | IC50 (nM) |

| AKT1 | 24.3 |

| AKT2 | Moderate Inhibition |

| AKT3 | High Inhibition |

Data presented for a representative piperidin-4-yl appended AKT inhibitor, demonstrating the potential for isoform selectivity in kinase inhibitors. nih.gov

Structure-Activity Relationship (SAR) Studies of Analogs and Derivatives

The modification of this compound analogs provides critical insights into the structural requirements for pharmacological activity. SAR studies are instrumental in optimizing lead compounds to enhance potency, selectivity, and pharmacokinetic properties.

Impact of Cyclobutyl Ring Substitution on Pharmacological Activity

The cyclobutyl ring serves as a rigid scaffold that can be strategically substituted to influence how a molecule interacts with its biological target. Research into cyclobutane-containing compounds demonstrates that modifications to this ring are a key aspect of optimizing drug candidates. nih.gov For instance, the addition of substituents can alter the compound's size, shape, and lipophilicity, which in turn affects its ability to fit into the binding pockets of target proteins. nih.govnih.gov

In some cases, the cyclobutyl ring itself is used as a replacement for other chemical groups to improve a compound's properties. For example, replacing a flexible chain or a different ring system with a cyclobutyl moiety can lock the molecule into a more favorable conformation for binding. nih.gov Studies on various bioactive compounds have shown that even small changes, such as the addition of a methyl group to a spirocyclobutyl structure, can lead to a significant (e.g., 100-fold) increase in activity, highlighting the stringent balance of shape and size required for optimal interaction with a hydrophobic binding pocket. nih.gov

The replacement of a tert-butyl group with a 1-trifluoromethyl-cyclobutyl analogue has been explored as a strategy in medicinal chemistry. This substitution can increase lipophilicity and, in some instances, enhance resistance to metabolic clearance while preserving the original mode of bioactivity. nih.govresearchgate.net

Table 1: Impact of Cyclobutyl Moiety Modifications on Pharmacological Properties

| Modification Type | Example of Substitution | Observed Pharmacological Impact | Rationale |

|---|---|---|---|

| Ring Substitution | Addition of a methyl group to a spirocyclobutyl structure | 100-fold increase in potency. nih.gov | Improved filling of a hydrophobic pocket. nih.gov |

| Isosteric Replacement | Replacement of a tert-butyl group with a CF3-cyclobutane group | Increased lipophilicity and potential for enhanced metabolic stability. nih.govresearchgate.net | The CF3-cyclobutane group is a bioisostere of the tert-butyl group with different electronic and steric properties. nih.gov |

| Scaffold Replacement | Substitution of an aryl group with a trans-cyclobutyl ring | Optimization of ADME (absorption, distribution, metabolism, and excretion) properties. nih.gov | The rigid cyclobutyl scaffold can improve pharmacokinetic profiles. nih.gov |

| Ring Size Comparison | Comparison of cyclobutane analogues to larger carbocycles (e.g., cyclohexyl) | Cyclobutane and cyclobutene (B1205218) analogues showed higher potency. nih.gov | Larger rings may not fit as optimally into the target's binding site. nih.gov |

Stereochemical Influence on Receptor Binding and Efficacy

Stereochemistry is a critical determinant of a drug's action, affecting everything from target binding to metabolic fate. nih.gov The three-dimensional arrangement of atoms in derivatives of this compound can lead to significant differences in biological activity among stereoisomers. Generally, only one stereoisomer is responsible for the desired pharmacological effect, as it will have the optimal orientation to interact with a chiral biological target like a receptor or enzyme. nih.gov

Furthermore, stereochemistry can govern the cellular uptake of a compound. For some classes of molecules, the "natural" (e.g., (5S, αS)) isomers exhibit significantly higher potency, not necessarily because of stronger target binding, but due to stereoselective recognition by cellular transport systems. nih.gov This suggests that for certain derivatives, the biological activity is limited by their ability to reach the intracellular target, a process that can be highly dependent on the molecule's specific 3D shape. nih.gov

Table 2: Influence of Stereochemistry on Biological Activity

| Stereochemical Aspect | Observed Effect | Potential Mechanism |

|---|---|---|

| Enantioselectivity | Different enantiomers exhibit varying binding affinities and efficacies. nih.gov | One enantiomer achieves a more favorable interaction with the chiral binding site of the target protein. nih.gov |

| Thermodynamic Profile | Binding of different stereoisomers can be either enthalpy-driven or entropy-driven. nih.gov | The specific 3D arrangement of functional groups dictates the nature of the non-covalent interactions with the receptor. nih.gov |

| Cellular Uptake | "Natural" stereoisomers can be significantly more potent than their synthetic counterparts. nih.gov | Stereospecific recognition and transport into the cell by protein transport systems. nih.gov |

Cellular and Molecular Biological Activity

The therapeutic potential of compounds is ultimately defined by their activity at the cellular and molecular level. Investigations into derivatives of this compound have explored their ability to induce programmed cell death and modulate critical signaling pathways.

Investigation of Apoptosis Induction Pathways

Apoptosis, or programmed cell death, is a crucial process for removing damaged or unwanted cells, and its induction is a key strategy in cancer therapy. nih.gov There are two primary apoptosis pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial-mediated) pathway. mdpi.com Both pathways converge on the activation of a family of proteases called caspases, particularly the executioner caspase-3, which orchestrates the dismantling of the cell. mdpi.comnih.gov

The intrinsic pathway is regulated by the Bcl-2 family of proteins, which includes both pro-apoptotic members (like Bax and Bak) and anti-apoptotic members (like Bcl-2). nih.gov Upon receiving an apoptotic stimulus, Bax and Bak trigger the release of cytochrome c from the mitochondria. nih.govnih.gov Cytochrome c then binds to Apaf-1 and procaspase-9 to form a complex known as the apoptosome, which activates caspase-9, leading in turn to the activation of caspase-3. nih.govresearchgate.net

Some bioactive molecules containing a cyclobutane ring have been shown to induce apoptosis. For example, certain natural products can bind to tubulin, inhibiting its polymerization. nih.gov This disruption of the cytoskeleton leads to cell cycle arrest and ultimately triggers apoptosis. nih.gov The tumor suppressor protein p53 also plays a vital role by promoting the expression of pro-apoptotic genes like BAX in response to cellular stress or DNA damage. nih.govnih.gov

Table 3: Key Proteins in Apoptosis Pathways

| Protein Family/Complex | Key Members | Function in Apoptosis |

|---|---|---|

| Caspases (Initiator) | Caspase-8, Caspase-9 | Activate executioner caspases in response to upstream signals. nih.gov |

| Caspases (Executioner) | Caspase-3, Caspase-6, Caspase-7 | Degrade cellular proteins to carry out programmed cell death. nih.gov |

| Bcl-2 Family (Pro-Apoptotic) | Bax, Bak, PUMA, NOXA | Promote the release of cytochrome c from mitochondria. nih.govresearchgate.net |

| Bcl-2 Family (Anti-Apoptotic) | Bcl-2, Bcl-xL | Inhibit apoptosis by preventing cytochrome c release. nih.gov |

| Apoptosome | Cytochrome c, Apaf-1, Caspase-9 | A multi-protein complex that activates the intrinsic caspase cascade. nih.govresearchgate.net |

| Tumor Suppressors | p53 | Induces expression of pro-apoptotic genes in response to cellular stress. nih.govnih.gov |

Modulation of Cellular Signaling Cascades

The induction of apoptosis is the result of the precise modulation of complex cellular signaling cascades. Bioactive compounds can initiate or alter these cascades to achieve a therapeutic effect.

The caspase cascade is a primary example of a signaling pathway targeted by pro-apoptotic agents. The activation of an initiator caspase like caspase-9 within the apoptosome triggers a proteolytic cascade, amplifying the death signal by activating numerous molecules of an executioner caspase like caspase-3. mdpi.com Drugs that facilitate the release of cytochrome c from the mitochondria effectively trigger this signaling cascade. nih.gov

Another critical signaling pathway involves the p53 tumor suppressor. In response to stimuli like DNA damage from cytotoxic drugs, p53 can be activated through post-translational modifications. nih.gov Activated p53 then acts as a transcription factor to upregulate genes that can either arrest the cell cycle to allow for repair or, if the damage is too severe, initiate apoptosis. nih.govnih.gov Therefore, compounds that cause cellular stress can modulate the p53 signaling pathway to induce cell death.

Furthermore, interference with fundamental cellular processes represents another mode of modulating signaling. As mentioned, compounds that inhibit tubulin polymerization disrupt the microtubule dynamics essential for cell division and intracellular transport. nih.gov This disruption acts as a potent stress signal that can activate pathways leading to cell cycle arrest and apoptosis. nih.gov

Advanced Research and Mechanistic Insights in Organic Chemistry

Reaction Mechanism Elucidation for Transformations Involving tert-Butyl (3-aminocyclobutyl)carbamate

The study of reaction mechanisms involving this compound provides insight into the reactivity of strained ring systems bearing donor and acceptor groups. While specific mechanistic studies on this exact molecule are not extensively detailed in the literature, its transformations can be understood by analogy to related aminocyclobutanes and donor-acceptor (D-A) cyclobutane (B1203170) systems. The primary reactive centers are the free primary amine, the carbamate (B1207046) functional group, and the cyclobutane ring itself, which is susceptible to ring-opening reactions due to inherent ring strain. masterorganicchemistry.compharmaguideline.com

Transformations typically involve the nucleophilic primary amino group, which can undergo standard reactions such as alkylation, acylation, and sulfonylation. The mechanism for these reactions follows established pathways for primary amines. For instance, acylation with an acyl chloride would proceed via a nucleophilic acyl substitution mechanism, involving the attack of the amine on the carbonyl carbon, followed by the elimination of a chloride ion.

More complex transformations involve the cyclobutane ring. Donor-acceptor cyclobutanes are known to undergo ring-opening reactions when treated with nucleophiles or Lewis acids. acs.org In this compound, the amino group acts as an electron donor, while the Boc-protected amino group can be considered an electron-withdrawing group, setting up a D-A substitution pattern. Nucleophilic attack can trigger a ring-opening, relieving the ring strain of the four-membered ring. For example, a silylium-catalyzed (4+2) annulation with indoles has been reported for related β-aminocyclobutane monoesters, proceeding through a dearomative pathway. researchgate.net Similarly, reactions with electron-rich arenes, thiols, and selenols can also induce ring-opening in D-A cyclobutanes. acs.org

The mechanism of such ring-opening reactions is highly dependent on the reagents and conditions. Under Lewis acid catalysis, coordination to one of the nitrogen atoms could polarize the C-C bonds of the cyclobutane ring, making it more susceptible to cleavage. The regioselectivity of the ring-opening would be dictated by the stability of the resulting intermediates, which could be zwitterionic or carbocationic in nature.

Table 1: Plausible Mechanistic Pathways for this compound

| Reaction Type | Reagent/Condition | Key Mechanistic Steps | Intermediate(s) |

|---|

| N-Acylation | Acyl Chloride, Base | 1. Nucleophilic attack of NH₂ on carbonyl. 2. Formation of tetrahedral intermediate. 3. Elimination of chloride. | Tetrahedral Intermediate | | Ring-Opening | Lewis Acid (e.g., AlCl₃) | 1. Coordination of Lewis acid to N or O. 2. Heterolytic cleavage of a C-C bond. 3. Trapping of the resulting intermediate. | Carbocationic/ Zwitterionic | | (4+2) Annulation | Indole, Silylium Catalyst | 1. Activation of the cyclobutane. 2. Nucleophilic attack by indole. 3. Ring-opening and subsequent cyclization. | Zwitterionic Intermediate |

Stereoelectronic Effects and Conformational Analysis in Reactivity

The reactivity of this compound is profoundly influenced by its three-dimensional structure, which is governed by stereoelectronic effects and conformational preferences. The cyclobutane ring is not planar; it adopts a puckered conformation to alleviate torsional strain arising from eclipsing interactions between substituents on adjacent carbon atoms. masterorganicchemistry.com The degree of puckering and the preferred conformation are determined by the stereochemical relationship (cis or trans) of the amino and tert-butylcarbamate (B1260302) groups and the steric bulk of the tert-butyl group.

For the trans isomer, the two substituents can occupy pseudo-equatorial positions on the puckered ring, minimizing steric repulsion. In the cis isomer, one substituent must adopt a pseudo-axial position, leading to greater steric strain. This difference in ground-state energy and conformation can lead to significant differences in reactivity between the two diastereomers.

Stereoelectronic effects, which involve the interaction of electron orbitals, are critical in dictating the molecule's stability and reaction pathways. wikipedia.org Hyperconjugation, the interaction of filled bonding orbitals (e.g., C-H or C-C) with adjacent empty antibonding orbitals (e.g., σ* C-N), plays a key role. The specific alignment of these orbitals is dictated by the ring's conformation. For instance, an anti-periplanar arrangement between a ring C-C bond and the σ* orbital of the C-N bond of a leaving group could facilitate a ring-opening or fragmentation reaction by lowering the activation energy. researchgate.net The orientation of the lone pair on the primary amine relative to the ring's σ and σ* orbitals will also influence its nucleophilicity and the stability of adjacent bonds. These stereoelectronic considerations are essential for designing stereoselective reactions and predicting their outcomes. researchgate.net

Table 2: Conformational and Stereoelectronic Factors for Isomers

| Isomer | Predicted Stable Conformation | Key Steric Interactions | Potential Stereoelectronic Effects | Impact on Reactivity |

|---|---|---|---|---|

| trans | Puckered, substituents pseudo-equatorial | Minimized 1,3-diaxial interactions. | Favorable orbital overlap for certain elimination/fragmentation pathways. | Generally more stable; may react slower in ground-state controlled reactions. |

| cis | Puckered, one substituent pseudo-axial | Significant 1,3-diaxial interaction involving the bulky Boc group. | Conformation may restrict or favor specific orbital alignments. | Higher ground-state energy; may exhibit enhanced reactivity in strain-releasing transformations. |

Theoretical and Computational Chemistry Approaches

Theoretical and computational chemistry provides powerful tools for exploring the complex potential energy surfaces of reactions involving strained molecules like this compound. Quantum chemical calculations, particularly using Density Functional Theory (DFT) methods such as B3LYP, are frequently employed to investigate reaction mechanisms, identify transition states, and calculate activation energies. researchgate.net

For transformations involving the cyclobutane ring, such as thermal or acid-catalyzed ring-opening, computational studies can elucidate the precise nature of the reaction pathway. Theoretical investigations on unsubstituted cyclobutane have shown that thermal decomposition often proceeds through a biradical mechanism. researchgate.netarxiv.org The presence of donor (amino) and acceptor (carbamate) substituents on the ring is expected to significantly alter this pathway. researchgate.net Computational models can predict whether the ring cleavage occurs via a concerted or stepwise mechanism and whether the intermediates are biradical, zwitterionic, or carbocationic.

By calculating the energies of reactants, intermediates, transition states, and products, a complete energy profile for a proposed reaction can be constructed. For example, studies on the electrocyclic ring-opening of substituted cyclobutenes have shown that captodative substitution (having both an electron-donating and an electron-withdrawing group) can dramatically lower the activation free energy compared to the unsubstituted parent compound. researchgate.net Similar computational approaches applied to this compound would allow for the rationalization of experimentally observed reactivity and selectivity, and aid in the design of new synthetic transformations. These methods can also predict kinetic isotope effects, which can be compared with experimental data to validate the proposed mechanism.

Table 3: Computational Methods for Reaction Pathway Analysis

| Computational Method | Information Obtained | Application to this compound |

|---|---|---|

| Density Functional Theory (DFT) | Geometries of stationary points (reactants, products, transition states), reaction energies, activation barriers. | Modeling ring-opening reactions, predicting regioselectivity, assessing the influence of substituents on activation energy. |

| Ab initio methods (e.g., CBS-QB3) | High-accuracy thermochemical data and reaction rates. | Calculating precise activation energies for thermal decomposition pathways. arxiv.org |

| Transition State Theory (TST) | Calculation of reaction rate constants from computed activation energies. | Predicting the kinetics of transformations under various temperatures. researchgate.net |

| Intrinsic Reaction Coordinate (IRC) | Verifying that a calculated transition state connects the correct reactant and product. | Confirming the pathway for nucleophilic substitution or ring-opening mechanisms. |

This compound and its derivatives are valuable scaffolds in medicinal chemistry. Computational methods are indispensable for predicting how these molecules might interact with biological targets such as proteins and enzymes, thereby guiding drug discovery efforts. nih.govresearchgate.net Techniques like molecular docking, molecular dynamics (MD) simulations, and quantitative structure-activity relationship (QSAR) studies are central to this process.

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor to form a stable complex. springernature.com For a derivative of this compound, a docking algorithm would sample numerous possible conformations and orientations within the target's binding site, scoring them based on a force field to estimate binding affinity. This allows for the rapid screening of virtual libraries of compounds and prioritization of candidates for synthesis.

The output of a docking simulation provides a static picture of the binding mode. To investigate the dynamic behavior and stability of the ligand-receptor complex, MD simulations are employed. These simulations model the atomic-level movements of the system over time, providing insights into the stability of key interactions (e.g., hydrogen bonds, hydrophobic contacts), the role of solvent molecules, and conformational changes in both the ligand and the protein upon binding.

These computational predictions are crucial for understanding the molecular basis of a compound's biological activity. They can identify the key functional groups responsible for binding—for instance, the primary amine and carbamate carbonyl can act as hydrogen bond donors and acceptors, while the cyclobutane and tert-butyl groups can engage in hydrophobic or van der Waals interactions. This detailed understanding enables the rational design of new analogues with improved potency and selectivity. nih.gov

Table 4: Computational Workflow for Predicting Biological Interactions

| Step | Technique | Purpose | Key Information Gained |

|---|---|---|---|

| 1. System Preparation | Homology Modeling / X-ray Crystallography Data | Obtain 3D structures of the target protein and the ligand. | Atomic coordinates of the receptor and ligand. |

| 2. Binding Pose Prediction | Molecular Docking | Predict the most likely binding orientation and calculate a binding score. | Binding pose, estimated binding affinity, initial identification of key interactions. |

| 3. Dynamic Stability Analysis | Molecular Dynamics (MD) Simulation | Simulate the movement of the ligand-protein complex over time in a solvated environment. | Stability of the binding pose, dynamic interaction network (H-bonds, etc.), conformational flexibility. |

| 4. Binding Free Energy Calculation | MM/PBSA or MM/GBSA | Calculate a more accurate estimate of the binding free energy from MD trajectories. | Quantitative prediction of binding affinity, decomposition of energy into contributing interactions. |

Emerging Trends and Future Research Directions

Development of More Efficient and Sustainable Synthetic Routes

The synthesis of carbamates and functionalized cyclobutanes is an area of active research, with a strong emphasis on developing greener and more efficient methodologies. Future efforts concerning tert-butyl (3-aminocyclobutyl)carbamate are likely to focus on moving away from hazardous reagents and multi-step processes towards more sustainable and atom-economical approaches.

One promising trend is the direct synthesis of carbamates from Boc-protected amines. Recent studies have demonstrated novel methods for the transformation of Boc-protected amines into carbamates, thiocarbamates, and ureas using reagents like tert-butoxide lithium as the sole base. nih.gov This approach obviates the need for toxic reagents and metal catalysts, aligning with the principles of green chemistry. nih.gov The application of flow microreactor systems also presents an opportunity for a more efficient, versatile, and sustainable synthesis of tert-butyl esters and related carbamates. rsc.org

Furthermore, advancements in the synthesis of cyclobutane (B1203170) rings will be crucial. Techniques such as photosensitized [2+2] cycloadditions with vinyl boronate esters are providing access to complex and densely functionalized cyclobutane scaffolds. nih.gov The development of C-H functionalization logic offers an alternative to traditional methods, enabling the stereocontrolled synthesis of complex cyclobutanes. acs.org These innovative synthetic strategies could be adapted for the production of this compound and its derivatives with higher efficiency and reduced environmental impact.

Table 1: Comparison of Synthetic Approaches for Carbamates and Cyclobutanes

| Method | Traditional Approaches | Emerging Sustainable Approaches |

| Carbamate (B1207046) Synthesis | Use of phosgene (B1210022) derivatives, multi-step processes. | Direct conversion of Boc-amines, use of CO2, flow chemistry. nih.govrsc.orgorganic-chemistry.org |

| Cyclobutane Synthesis | [2+2] photocycloadditions with potential for side products. calstate.edu | Photosensitized cycloadditions, C-H functionalization. nih.govacs.org |

| Key Advantages of Emerging Approaches | --- | Reduced use of hazardous reagents, improved atom economy, better stereocontrol, and scalability. nih.govnih.gov |

Exploration of Novel Biological Targets for Therapeutic Intervention

The cyclobutane motif is increasingly recognized as a "privileged scaffold" in medicinal chemistry. nih.govresearchgate.net Its rigid, puckered conformation can offer advantages in potency, selectivity, and pharmacokinetic profiles when incorporated into drug candidates. pharmablock.com This suggests that derivatives of this compound could be valuable in the discovery of new therapeutics.

The carbamate group itself is a common structural motif in a wide range of therapeutic agents, contributing to their biological activity and stability. nih.govjocpr.com Carbamate derivatives have been investigated for their potential as anticancer, antimicrobial, and anti-inflammatory agents. researchgate.neteprajournals.com Some carbamate insecticides have even been shown to interact with mammalian melatonin (B1676174) receptors, suggesting a broader range of potential biological targets than previously understood. nih.gov

Future research will likely involve the synthesis of libraries of compounds derived from this compound to explore their activity against a variety of biological targets. The unique three-dimensional structure imparted by the cyclobutane ring can be exploited to design molecules that fit into specific binding pockets of proteins, potentially leading to the development of novel inhibitors for enzymes such as acetyl-CoA carboxylase, which has been targeted with cyclobutane-based compounds for the treatment of nonalcoholic steatohepatitis. nih.govacs.org The aminocyclobutane scaffold has also been incorporated into peptides to create analogs of bioactive molecules like tuftsin, indicating its potential in designing peptidomimetics. acs.org

Application in Supramolecular Chemistry and Materials Science

The rigid and well-defined geometry of the cyclobutane ring makes it an attractive building block for supramolecular chemistry and materials science. lifechemicals.com The principles of crystal engineering and supramolecular chemistry have been used to construct complex cyclobutane structures with multiple substituents through [2+2] cross-photoreactions in the solid state. nih.govresearchbunny.com This highlights the potential of using cyclobutane derivatives to create ordered molecular assemblies.

The presence of two amine functionalities (one protected) in this compound offers handles for directed self-assembly through hydrogen bonding or for covalent incorporation into larger polymeric structures. The Boc-protecting group can be selectively removed, allowing for stepwise functionalization, which is a valuable feature in the design of complex materials.

Future applications could include the development of novel polymers with unique thermal or mechanical properties, or the creation of metal-organic frameworks (MOFs). The use of Boc protection for diamine-appended MOFs has been shown to enhance their stability and performance in CO2 capture, suggesting a potential application for this compound in the development of materials for gas separation and storage. acs.org

Integration with High-Throughput Screening and Combinatorial Chemistry

As a functionalized building block, this compound is well-suited for integration into modern drug discovery platforms that rely on high-throughput screening (HTS) and combinatorial chemistry. stanford.eduthermofisher.com The ability to readily incorporate this scaffold into large chemical libraries allows for the rapid exploration of chemical space in the search for new bioactive compounds.

The development of methods to produce complex cyclobutane building blocks that are amenable to rapid diversification is a highly desirable goal that could spur innovations in medicinal chemistry. nih.gov The mono-Boc protection of the diamine is particularly advantageous in combinatorial synthesis, as it allows for selective reaction at the unprotected amine, followed by deprotection and further diversification at the second amine. sigmaaldrich.comscielo.org.mx

Future research will likely see the inclusion of this compound and similar aminocyclobutane derivatives in compound libraries for HTS campaigns targeting a wide range of diseases. The use of one-bead-one-compound (OBOC) libraries and advanced screening technologies will enable the efficient identification of hits from libraries containing millions of compounds built from scaffolds like this compound. nih.govnih.gov

Q & A

Q. What advanced analytical techniques can detect trace impurities in this compound batches?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.